17-HDHA

Description

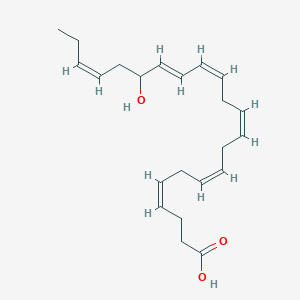

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTYBBUBEPPYCX-VIIQGJSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904335 | |

| Record name | 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-HDoHE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90780-52-2 | |

| Record name | (4Z,7Z,10Z,13Z,15E,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90780-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090780522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-HDoHE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of 17-HDHA as a Specialized Pro-Resolving Mediator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators endogenously derived from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation. 17-hydroxydocosahexaenoic acid (17-HDHA), a key intermediate in the biosynthesis of D-series resolvins and protectins from docosahexaenoic acid (DHA), has emerged as a significant bioactive molecule in its own right. Beyond its role as a precursor, this compound exhibits potent anti-inflammatory and pro-resolving activities. It modulates the functions of key immune cells, including macrophages and neutrophils, dampens inflammatory cytokine production, and shows therapeutic potential in various preclinical models of inflammatory diseases. This technical guide provides an in-depth overview of the biosynthesis, mechanisms of action, and pro-resolving functions of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Biosynthesis of this compound

This compound is synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) through two primary enzymatic pathways, leading to the formation of two distinct stereoisomers: 17S-HDHA and 17R-HDHA.

-

17S-HDHA Pathway : The biosynthesis of the 17S isomer is initiated by the enzyme 15-lipoxygenase (15-LOX), which oxygenates DHA to form 17S-hydroperoxy-DHA (17S-HpDHA).[1][2] This unstable intermediate is then rapidly reduced by peroxidases to the more stable 17S-HDHA.[2][3] This pathway is active in various cells, including eosinophils, monocytes, and macrophages.[4]

-

17R-HDHA (Aspirin-Triggered) Pathway : The 17R isomer is a hallmark of the aspirin-triggered SPM biosynthesis pathway. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity.[1][5] Instead of producing prostaglandins, the aspirin-acetylated COX-2 converts DHA into 17R-hydroperoxy-DHA (17R-HpDHA), which is subsequently reduced to 17R-HDHA.[1][5][6] This pathway is particularly relevant in endothelial cells and microglia where COX-2 is expressed.[5][7]

Both 17S-HDHA and 17R-HDHA serve as pathway markers and precursors for the downstream synthesis of D-series resolvins (RvDs).[4][8]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through two principal mechanisms: acting as a precursor to more complex SPMs and through its own direct signaling activities.

Role as a Pro-Resolving Precursor

The primary and most well-characterized role of this compound is to serve as a substrate for the biosynthesis of D-series resolvins. Enzymes such as 5-lipoxygenase (5-LOX) act on this compound to produce intermediates that are further converted into potent SPMs like Resolvin D1 (RvD1), RvD2, RvD3, and RvD4.[3][9][10][11] These downstream resolvins then bind to specific G-protein coupled receptors (GPCRs), such as GPR32 and ALX/FPR2 for RvD1, to initiate pro-resolving signaling cascades.[10]

Direct Anti-Inflammatory Signaling

Emerging evidence indicates that this compound possesses intrinsic biological activity independent of its conversion to resolvins. One key mechanism involves the attenuation of the pro-inflammatory NF-κB signaling pathway. In models of obesity-associated inflammation, treatment with this compound increased the protein levels of IκBα, the major inhibitor of NF-κB, thereby reducing the expression of NF-κB target genes like TNF-α, IL-6, and MCP-1.[9][12] Furthermore, 17S-HDHA has been shown to directly activate the nuclear receptor PPARγ, which can contribute to increased expression of the anti-inflammatory and insulin-sensitizing adipokine, adiponectin.[9]

Pro-Resolving Functions and Quantitative Effects

This compound has demonstrated a range of pro-resolving and anti-inflammatory effects across various cellular and in vivo models.

Modulation of Macrophage Function

This compound plays a crucial role in programming macrophages towards a pro-resolving phenotype. It enhances their capacity for phagocytosis and efferocytosis (the clearance of apoptotic cells), which is a cornerstone of inflammation resolution.[13][14] It also promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by reduced expression of pro-inflammatory genes like TNF-α and increased expression of anti-inflammatory markers.[13] Its metabolite, 17-oxo-DHA, also enhances macrophage efferocytosis.[14][15]

Table 1: Effects of this compound on Macrophage Function

| Model System | Treatment | Endpoint | Result | Reference |

|---|---|---|---|---|

| Murine Macrophages (RAW 264.7) | This compound (100 nM) | Phagocytosis | Increased phagocytic activity | [13] |

| Murine Macrophages (RAW 264.7) | This compound | Gene Expression | ↓ TNF-α, ↓ iNOS; ↑ IL-1 Receptor Antagonist, ↑ Scavenger Receptor A | [13] |

| Bone Marrow-Derived Macrophages | 17-oxo-DHA (Metabolite of this compound) | Efferocytosis | Augmented efferocytic activity |[14] |

Attenuation of Inflammation in Preclinical Models

In vivo studies have substantiated the therapeutic potential of this compound. In mouse models of inflammatory bowel disease (IBD) and obesity, systemic administration of this compound has been shown to alleviate disease severity.

Table 2: In Vivo Efficacy of this compound in Inflammatory Models

| Model | Treatment Regimen | Key Outcomes | Reference |

|---|---|---|---|

| DSS-Induced Colitis (Mice) | Intraperitoneal this compound | • Improved body weight loss• Reduced colon epithelial damage• Decreased macrophage infiltration | [13] |

| High-Fat Diet-Induced Obesity (Mice) | Intraperitoneal this compound (8 days) | • ↓ Adipose tissue mRNA for MCP-1, TNF-α, IL-6, NF-κB• ↑ Adipose tissue mRNA for PPARγ, Adiponectin, GLUT-4• Improved glucose tolerance | [9][12] |

| Adjuvant-Induced Arthritis (Rats) | Intraperitoneal 17(R)-HDHA | • Anti-hyperalgesic effects• ↓ TNF-α and IL-1β in paw tissue |[6] |

Analgesic Properties

This compound has been implicated in pain resolution. Studies in humans have found that circulating levels of this compound, but not its downstream resolvins, are associated with higher heat pain thresholds and lower pain scores in patients with osteoarthritis.[16][17] This suggests a direct role in modulating nociceptive pathways, independent of DHA levels.[16][17]

Table 3: Association of this compound with Pain Sensitivity in Humans

| Cohort | Analysis | Finding | p-value | Reference |

|---|---|---|---|---|

| Healthy Volunteers (n=250) | Association with Heat Pain Thresholds | Positive association (higher this compound, higher pain threshold) | <0.0046 | [17] |

| Osteoarthritis Patients (n=62) | Association with WOMAC Pain Score | Negative association (higher this compound, lower pain score) | <0.005 |[16][17] |

Role in Adaptive Immunity

Beyond innate immunity, this compound has been shown to enhance the adaptive immune response, a novel function for an SPM. In preclinical vaccination models, this compound acted as an adjuvant, increasing antigen-specific antibody titers.[18][19] It was found to increase the number of antibody-secreting plasma cells in the bone marrow, leading to a more protective humoral response against influenza virus infection.[18][19] This effect is partly mediated by upregulating the expression of co-stimulatory molecules CD80 and CD86 on B cells and promoting their differentiation.[18]

Table 4: Adjuvant Effects of this compound in a Murine Influenza Vaccination Model

| Antigen | Treatment | Endpoint | Result | Reference |

|---|---|---|---|---|

| H1N1-derived HA protein | HA + this compound | HA-specific IgG secreting cells (Bone Marrow) | ~2-fold increase vs. HA alone | [18] |

| H1N1-derived HA protein | HA + this compound | Antigen-specific antibody titers | Significantly increased | [19] |

| CpG + anti-IgM (in vitro) | Human B cells + this compound | IgM and IgG secreting cells | ~2-fold increase vs. control |[18] |

Key Experimental Protocols

Protocol: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for accurately identifying and quantifying specific lipid mediators like this compound in complex biological samples (e.g., plasma, tissue homogenates).

-

Lipid Extraction :

-

Spike the sample (e.g., 500 µL plasma) with a deuterated internal standard (e.g., this compound-d8) to correct for sample loss during extraction.

-

Add 2 volumes of cold methanol to precipitate proteins.

-

Centrifuge at 1500 x g for 10 min at 4°C.

-

Collect the supernatant and acidify to pH ~3.5 with 1M HCl.

-

Perform solid-phase extraction (SPE) using a C18 cartridge. Wash the cartridge with 15% methanol/water and elute the lipids with methyl formate.

-

-

LC Separation :

-

Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase (e.g., 50:50 methanol/water).

-

Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Use a gradient elution program with mobile phase A (water/acetonitrile/formic acid) and mobile phase B (acetonitrile/isopropanol).

-

-

MS/MS Detection :

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for this compound (e.g., m/z 343 -> 299) and the internal standard.

-

Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with authentic this compound.

-

Protocol: In Vitro Macrophage Phagocytosis Assay

This assay measures the effect of this compound on the ability of macrophages to engulf particles.

-

Cell Culture :

-

Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.

-

-

Treatment :

-

Remove the culture medium and replace it with fresh medium containing this compound (e.g., 1-1000 nM) or vehicle control (e.g., ethanol).

-

Incubate for a specified period (e.g., 1 hour) at 37°C, 5% CO2.

-

-

Phagocytosis :

-

Add fluorescently-labeled zymosan particles or apoptotic cells (e.g., pHrodo Green Zymosan BioParticles) to each well.

-

Incubate for 1-2 hours to allow for phagocytosis.

-

-

Quantification :

-

Wash the cells three times with cold PBS to remove non-ingested particles.

-

Use a fluorescence plate reader to measure the fluorescence intensity in each well, which is proportional to the amount of ingested material.

-

Alternatively, detach cells and analyze by flow cytometry to determine the percentage of phagocytosing cells and the mean fluorescence intensity per cell.

-

Protocol: Murine Model of Dextran Sodium Sulfate (DSS) Colitis

This is a widely used model to induce acute colitis and assess the therapeutic efficacy of anti-inflammatory agents like this compound.

-

Induction of Colitis :

-

Administer DSS (e.g., 3-5% w/v) in the drinking water of mice (e.g., C57BL/6) for 5-7 consecutive days.

-

Monitor mice daily for body weight loss, stool consistency, and presence of blood (Disease Activity Index, DAI).

-

-

Treatment :

-

Administer this compound or vehicle control via intraperitoneal (i.p.) or oral gavage daily, starting from day 0 or day 2 of DSS administration. A typical i.p. dose might be 10-100 ng/mouse.

-

-

Endpoint Analysis :

-

At the end of the study (e.g., day 8), euthanize the mice.

-

Measure colon length (colitis is associated with colon shortening).

-

Collect colon tissue for histological analysis (to score epithelial damage and inflammatory cell infiltration) and for measuring gene/protein expression of inflammatory markers (e.g., TNF-α, IL-6) by qPCR or ELISA.

-

Conclusion and Future Directions

This compound is a pivotal specialized pro-resolving mediator that functions both as a critical precursor to D-series resolvins and as a bioactive lipid with its own distinct anti-inflammatory and resolution-promoting properties. Its ability to modulate macrophage and B cell function, inhibit NF-κB signaling, and provide therapeutic benefit in preclinical models of colitis, obesity, and pain highlights its potential as a pharmacological agent. The discovery of its adjuvant properties opens a new avenue for vaccine development.

For drug development professionals, this compound and its stable analogs represent a promising therapeutic strategy focused on promoting the natural resolution of inflammation rather than simply suppressing its symptoms. Future research should focus on identifying a specific, high-affinity receptor for this compound, further elucidating its direct signaling pathways, and conducting clinical trials to validate its efficacy and safety in human inflammatory diseases.

References

- 1. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Clinical Applications of Pro-Resolving Lipids Mediators from Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway Markers for Pro-resolving Lipid Mediators in Maternal and Umbilical Cord Blood: A Secondary Analysis of the Mothers, Omega-3, and Mental Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Impaired Local Production of Proresolving Lipid Mediators in Obesity and this compound as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 17-Oxo-DHA Potentiates Macrophage Efferocytosis via Nrf2/HO-1-Mediated Biosynthesis of Specialized Pro-Resolving Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. citedrive.com [citedrive.com]

- 16. researchgate.net [researchgate.net]

- 17. Association of the resolvin precursor this compound, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The specialized proresolving mediator this compound enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The specialized proresolving mediator this compound enhances the antibody-mediated immune response against influenza virus: a new class of adjuvant? - PubMed [pubmed.ncbi.nlm.nih.gov]

17-HDHA: A Core Mechanism in Inflammation Resolution - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-hydroxydocosahexaenoic acid (17-HDHA) is a pivotal endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound plays a crucial role in the active resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Unlike anti-inflammatory agents that primarily suppress the initiation of inflammation, this compound and other SPMs are actively involved in terminating the inflammatory response and promoting tissue repair. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its biosynthesis, signaling pathways, and effects on key immune cells. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this pro-resolving mediator.

Biosynthesis of this compound

This compound is biosynthesized from DHA through enzymatic oxygenation. The primary enzymes involved are 15-lipoxygenase (15-LOX) and aspirin-acetylated cyclooxygenase-2 (COX-2), which catalyze the conversion of DHA to 17-hydroperoxydocosahexaenoic acid (17-HpDHA). This intermediate is then rapidly reduced to this compound by peroxidases. The stereochemistry of the hydroxyl group at the 17th position depends on the catalyzing enzyme, with 15-LOX predominantly producing 17S-HDHA, while aspirin-acetylated COX-2 generates 17R-HDHA.

The Biological Functions of 17-Hydroxydocosahexaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxydocosahexaenoic acid (17-HDHA) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key member of the specialized pro-resolving mediators (SPMs) family, this compound plays a pivotal role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides an in-depth overview of the core biological functions of this compound, its biosynthetic pathways, and its multifaceted roles in modulating immune responses, metabolic regulation, and tissue repair. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development centered on this potent pro-resolving molecule.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active, highly coordinated process orchestrated by a class of endogenous lipid mediators known as specialized pro-resolving mediators (SPMs). This compound is a prominent SPM biosynthesized from DHA and serves as a precursor to the D-series resolvins and protectins.[1][2] Its presence is a hallmark of the activation of pro-resolving pathways.[2] This guide will explore the synthesis and diverse biological activities of this compound, highlighting its therapeutic potential.

Biosynthesis of this compound

The production of this compound from DHA is primarily catalyzed by two key enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenase-2 (COX-2).

-

15-Lipoxygenase (15-LOX) Pathway: The predominant pathway for the synthesis of 17S-HDHA involves the action of 15-LOX on DHA.[3] This enzyme introduces a hydroperoxy group at the 17th carbon of DHA, forming 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA), which is then rapidly reduced to 17S-HDHA.[3]

-

Aspirin-Triggered COX-2 Pathway: Aspirin, through its acetylation of COX-2, alters the enzyme's activity, leading to the synthesis of 17R-HDHA.[3][4][5] This aspirin-triggered epimer is a precursor to the aspirin-triggered D-series resolvins (AT-RvDs).[4]

Various cells, including leukocytes, endothelial cells, and glial cells, are capable of producing this compound.[2][6]

Core Biological Functions and Mechanisms of Action

This compound exhibits a range of biological activities that collectively contribute to the resolution of inflammation and maintenance of tissue homeostasis.

Anti-inflammatory and Pro-resolving Effects

This compound actively participates in dampening inflammatory responses. In models of obesity-associated inflammation, treatment with this compound reduced the expression of pro-inflammatory cytokines such as MCP-1, TNF-α, and IL-6 in adipose tissue.[1] This anti-inflammatory effect is partly mediated through the inhibition of the NF-κB signaling pathway, as evidenced by an increase in the protein levels of its inhibitor, IκBα.[1] In experimental colitis, this compound has been shown to alleviate disease severity by improving body weight, reducing colon epithelial damage, and decreasing macrophage infiltration.[7]

Modulation of the Adaptive Immune Response

A novel function of this compound is its ability to enhance the adaptive immune response, particularly B cell function.[8][9] It promotes the differentiation of B cells into antibody-secreting plasma cells, leading to increased production of IgM and IgG.[8][9] This effect is dose-dependent, with concentrations of 10 nM and 100 nM showing significant activity.[8] This suggests a potential role for this compound as a vaccine adjuvant, enhancing humoral immunity against pathogens like the influenza virus.[8]

Role in Metabolic Regulation

In the context of obesity, the local production of this compound is often impaired, contributing to chronic low-grade inflammation in adipose tissue.[1] Administration of this compound to obese mice not only reduced adipose tissue inflammation but also improved glucose tolerance and insulin sensitivity.[1] Furthermore, it increased the expression of genes involved in metabolic control, including PPARγ, PPARα, and GLUT-4.[1]

Wound Healing and Tissue Repair

This compound and its downstream metabolites are involved in the resolution phase of wound healing. Studies have shown that topical administration of oils rich in pro-resolving mediators, including this compound, can accelerate wound healing in diabetic models.[10] This is associated with enhanced angiogenesis and a shift in macrophage polarization towards a pro-resolving M2 phenotype.[7][10]

Neuroprotection

This compound is a precursor to neuroprotectin D1 (NPD1), a potent neuroprotective molecule.[11] In models of ischemic stroke, the levels of this compound and NPD1 increase, and administration of DHA, the precursor to this compound, promotes neurogenesis and protects the blood-brain barrier.[12] 17(S)-HDHA has also been shown to inhibit TNF-α-induced IL-1β expression in human glial cells, suggesting a direct anti-inflammatory role in the central nervous system.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental settings.

Table 1: Effects of this compound on B Cell Function

| Parameter | Cell Type | Concentration | Effect | Reference |

| IgM Production | Human B Cells | 100 nM | Significant increase | [8] |

| IgG Production | Human B Cells | 100 nM | Significant increase | [8] |

| Antibody-Secreting Cells | Human B Cells | 10-100 nM | Dose-dependent increase | [8] |

| CD138+ B Cells (in vivo) | Mouse Bone Marrow | - | Two-fold increase | [1] |

Table 2: Anti-inflammatory Effects of this compound

| Parameter | Model System | Treatment | Effect | Reference |

| MCP-1 mRNA | Obese Mouse Adipose Tissue | This compound | Significant reduction | [1] |

| TNF-α mRNA | Obese Mouse Adipose Tissue | This compound | Significant reduction | [1] |

| IL-6 mRNA | Obese Mouse Adipose Tissue | This compound | Significant reduction | [1] |

| NF-κB mRNA | Obese Mouse Adipose Tissue | This compound | Significant reduction | [1] |

| IκBα Protein | Obese Mouse Adipose Tissue | This compound | Increased levels | [1] |

| IL-1β Expression | Human Glial Cells | ~0.5 nM (IC50) | Inhibition of TNF-α-induced expression | [13] |

Table 3: Effects of this compound on Macrophage Function

| Parameter | Cell Type | Concentration | Effect | Reference |

| Phagocytosis | RAW 264.7 Macrophages | Not specified | Increased phagocytosis | [7] |

| M2 Polarization | RAW 264.7 Macrophages | Not specified | Promoted M2 phenotype | [7] |

| TNF-α Gene Expression | RAW 264.7 Macrophages | Not specified | Decreased expression | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies for the analysis of specialized pro-resolving mediators.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Deuterated internal standard (e.g., this compound-d8)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation and Extraction:

-

To 500 µL of plasma or tissue homogenate, add the deuterated internal standard.

-

Precipitate proteins by adding 2 volumes of cold methanol.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dilute with water to a final methanol concentration of <10%.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water and then with a low percentage of methanol in water (e.g., 15%).

-

Elute the lipids with methanol or methyl formate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50 µL).

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% acetic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.

-

Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B over approximately 20-30 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 343.2 -> specific fragment ions) and its deuterated internal standard.

-

Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

References

- 1. The specialized proresolving mediator this compound enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]

- 3. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary Supplementation With Eicosapentaenoic Acid Inhibits Plasma Cell Differentiation and Attenuates Lupus Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Specialized proresolving mediators enhance human B cell differentiation to antibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. B Cell Activation Functional Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

17-HDHA Signaling in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxydocosahexaenoic acid (17-HDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key intermediate in the biosynthesis of D-series resolvins and protectins, this compound plays a pivotal role in the resolution of inflammation and the modulation of immune responses. This technical guide provides an in-depth overview of the current understanding of this compound signaling in immune cells, including its effects on B cells, macrophages, and neutrophils. It details the biosynthetic pathways, putative receptor interactions, and downstream signaling events. Furthermore, this guide summarizes key quantitative data and provides detailed experimental protocols for the assays cited, offering a valuable resource for researchers in immunology and drug development.

Introduction

Inflammation is a critical host defense mechanism, however, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by a superfamily of lipid mediators, termed specialized pro-resolving mediators (SPMs). This compound is a prominent member of the SPM family, serving as a precursor to the D-series resolvins (RvDs) and protectins[1][2][3]. Produced during the resolution phase of inflammation, this compound exhibits potent immunomodulatory functions, including the enhancement of humoral immunity and the promotion of anti-inflammatory and pro-resolving phenotypes in innate immune cells[1][2][4][5]. Understanding the intricate signaling pathways of this compound in immune cells is crucial for the development of novel therapeutic strategies for a range of inflammatory disorders.

Biosynthesis of this compound

This compound is biosynthesized from DHA through the action of lipoxygenase (LOX) enzymes. There are two main stereoisomers, 17S-HDHA and 17R-HDHA, which are produced via distinct enzymatic pathways.

-

17S-HDHA: The 17S enantiomer is primarily generated by the action of 15-lipoxygenase (15-LOX) on DHA.

-

17R-HDHA: The 17R enantiomer is produced through the activity of aspirin-acetylated cyclooxygenase-2 (COX-2).

Following its synthesis, this compound can be further metabolized by 5-lipoxygenase (5-LOX) to generate the D-series resolvins.

This compound Signaling in Immune Cells

While a specific, high-affinity receptor for this compound has not yet been definitively identified, its biological effects are well-documented. It is hypothesized that this compound may act through the same G protein-coupled receptors (GPCRs) as its downstream metabolites, the D-series resolvins, namely ALX/FPR2 and GPR32 [6][7].

B Lymphocytes

This compound has been shown to significantly enhance the humoral immune response by promoting B cell differentiation and antibody production.[1][2][5]

-

Enhanced Antibody Production: this compound treatment of activated human B cells leads to a dose-dependent increase in the secretion of IgM and IgG.[1][2]

-

B Cell Differentiation: This increase in antibody production is attributed to the enhanced differentiation of B cells into CD27+CD38+ antibody-secreting cells.[1][2] This process is associated with the upregulation of key transcription factors involved in plasma cell differentiation, such as BLIMP-1 and Xbp-1, and the downregulation of Pax-5.[1]

-

Modulation of Cytokine Production: Interestingly, this compound has been observed to decrease the production of both the pro-inflammatory cytokine IL-6 and the anti-inflammatory cytokine IL-10 by activated B cells, while not affecting TNF-α levels.[1]

Macrophages

This compound promotes a pro-resolving phenotype in macrophages, which is critical for the clearance of apoptotic cells and the dampening of inflammation.

-

Enhanced Phagocytosis: this compound treatment of macrophages has been shown to increase their phagocytic capacity for apoptotic cells and pathogens.[4]

-

M2 Polarization: It promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by increased expression of scavenger receptors and the production of anti-inflammatory cytokines.

-

Inhibition of Pro-inflammatory Mediators: this compound can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages, likely through the inhibition of the NF-κB signaling pathway.[4]

Neutrophils

This compound plays a role in limiting neutrophil infiltration at sites of inflammation, a key step in the resolution process.

-

Inhibition of Chemotaxis: this compound can inhibit neutrophil chemotaxis towards pro-inflammatory stimuli.

-

Calcium Flux Modulation: The inhibitory effect on chemotaxis is likely mediated by the modulation of intracellular calcium signaling, a critical component of neutrophil migration.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound on immune cells. Further research is required to establish comprehensive dose-response relationships and determine EC50 and IC50 values for various functional outcomes.

| Immune Cell Type | Parameter | Effect | Concentration | Reference |

| Human B Cells | IgM Production | Increase | 10 nM, 100 nM | [5] |

| Human B Cells | IgG Production | Increase | 10 nM, 100 nM | [5] |

| Human B Cells | IL-6 Production | Decrease | 100 nM | [3] |

| Human B Cells | IL-10 Production | Decrease | 100 nM | [3] |

| Murine Macrophages (RAW 264.7) | Phagocytosis | Increase | Not specified | [4] |

Experimental Protocols

B Cell Differentiation and Antibody Production Assay

This protocol is adapted from methodologies used to assess the impact of this compound on human B cell function.[1][2]

Objective: To determine the effect of this compound on the differentiation of B cells into antibody-secreting cells and the subsequent production of IgM and IgG.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD19+ B Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

This compound (stock solution in ethanol)

-

CpG oligodeoxynucleotide (ODN) 2006

-

Anti-human IgM antibody

-

Human IgM and IgG ELISA kits

-

Flow cytometer

-

Antibodies for flow cytometry: anti-CD19, anti-CD27, anti-CD38

Procedure:

-

Isolate CD19+ B cells from human PBMCs using a magnetic-activated cell sorting (MACS) B cell isolation kit according to the manufacturer's instructions.

-

Resuspend purified B cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 1 mL of the B cell suspension into each well of a 24-well plate.

-

Treat the cells with this compound at final concentrations of 10 nM and 100 nM, or with a vehicle control (ethanol).

-

Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.

-

Stimulate the B cells with CpG ODN 2006 (1 µg/mL) and anti-human IgM (10 µg/mL).

-

Culture the cells for 6 days, collecting supernatants on day 3 and day 6 for antibody measurement.

-

On day 6, harvest the cells for flow cytometric analysis.

-

Antibody Quantification: Measure the concentrations of IgM and IgG in the collected supernatants using commercial ELISA kits according to the manufacturer's protocols.

-

Flow Cytometry: Stain the harvested cells with fluorescently labeled antibodies against CD19, CD27, and CD38. Analyze the cells using a flow cytometer to determine the percentage of CD19+CD27+CD38+ antibody-secreting cells.

Macrophage Phagocytosis Assay

This protocol provides a general framework for assessing the effect of this compound on macrophage phagocytosis.

Objective: To quantify the phagocytic activity of macrophages treated with this compound.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

DMEM or RPMI-1640 medium with 10% FBS and antibiotics

-

This compound

-

Fluorescently labeled particles (e.g., zymosan, apoptotic cells, or fluorescent beads)

-

Phagocytosis buffer (e.g., PBS with 1% BSA)

-

Trypan blue solution

-

Fluorometer or flow cytometer

Procedure:

-

Culture macrophages in a 96-well plate until they reach 80-90% confluency.

-

Pre-treat the macrophages with various concentrations of this compound or vehicle for 1-2 hours.

-

Prepare a suspension of fluorescently labeled particles in phagocytosis buffer.

-

Remove the culture medium from the macrophages and add the particle suspension.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Wash the cells three times with cold PBS to remove non-ingested particles.

-

Add trypan blue solution to quench the fluorescence of any remaining extracellular particles.

-

Lyse the cells with a lysis buffer.

-

Measure the fluorescence of the cell lysate using a fluorometer to quantify the amount of ingested particles. Alternatively, detach the cells and analyze the percentage of fluorescent cells by flow cytometry.

References

- 1. Specialized proresolving mediators enhance human B cell differentiation to antibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specialized proresolving mediators enhance human B cell differentiation to antibody-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

The Discovery and Characterization of 17-HDHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-hydroxydocosahexaenoic acid (17-HDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Initially identified as a key intermediate in the biosynthesis of D-series resolvins and protectins, this compound has emerged as a bioactive lipid mediator with potent anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of this compound. It includes detailed experimental protocols for its study, a compilation of quantitative data from key research findings, and visualizations of its known signaling pathways, offering a valuable resource for researchers in inflammation, immunology, and drug development.

Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the paradigm shift in understanding the resolution of inflammation as an active biochemical process rather than a passive decay of pro-inflammatory signals. Pioneering work by Serhan and colleagues in the early 2000s identified novel families of lipid mediators derived from omega-3 fatty acids that actively promote the resolution of inflammation.

In studies investigating the effect of aspirin on inflammatory exudates in the presence of DHA, a novel series of 17R-hydroxy containing docosanoids was identified, with 17R-HDHA being a prominent member.[1] Concurrently, in the absence of aspirin, the 17S-stereoisomer of HDHA was found to be endogenously produced via lipoxygenase (LOX) pathways and serves as a precursor to the 17S D-series resolvins.[1] The complete stereochemistry of these molecules was established through total organic synthesis, confirming their structures and potent biological activities.[1][2][3][4]

Biosynthesis of this compound

This compound is synthesized from its precursor, docosahexaenoic acid (DHA), through two primary enzymatic pathways, leading to the formation of its two main stereoisomers: 17S-HDHA and 17R-HDHA.

-

15-Lipoxygenase (15-LOX) Pathway (leading to 17S-HDHA): In this pathway, 15-LOX catalyzes the insertion of molecular oxygen into DHA to form 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). This unstable intermediate is then rapidly reduced by peroxidases to the more stable 17S-HDHA. This is a key pathway for the endogenous production of D-series resolvins and protectins.

-

Aspirin-Acetylated Cyclooxygenase-2 (COX-2) Pathway (leading to 17R-HDHA): Aspirin's anti-inflammatory effects are, in part, mediated by its ability to irreversibly acetylate COX-2. This acetylation switches the enzyme's catalytic activity from producing pro-inflammatory prostaglandins to generating 17R-HpDHA from DHA. This intermediate is subsequently reduced to 17R-HDHA, the precursor to the aspirin-triggered lipoxins and 17R-series resolvins.[1]

Figure 1: Biosynthetic pathways of 17S-HDHA and 17R-HDHA from DHA.

Signaling Pathways and Mechanism of Action

This compound exerts its pro-resolving and anti-inflammatory effects through multiple signaling pathways. The primary mechanisms identified to date involve the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

PPARγ Activation

This compound has been shown to be an agonist for PPARγ, a nuclear receptor that plays a critical role in regulating inflammation and metabolism. Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional upregulation of anti-inflammatory genes and the repression of pro-inflammatory gene expression.

Figure 2: this compound-mediated activation of the PPARγ signaling pathway.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound has been shown to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators. The precise mechanism of inhibition is under investigation but may involve the PPARγ-dependent upregulation of IκBα or direct effects on the phosphorylation of NF-κB subunits.

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Effects of this compound on Cytokine Production

| Cell Type | Stimulus | This compound Concentration | Effect on Cytokine | Magnitude of Effect | Reference |

| Murine Macrophages (RAW 264.7) | LPS | 10 µM | ↓ TNF-α | ~50% reduction | [5] |

| Murine Macrophages (RAW 264.7) | LPS | 10 µM | ↓ IL-6 | ~40% reduction | [5] |

| Human Monocytes | - | 100 nM | ↑ IL-10 | ~2-fold increase | [6] |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Condition | This compound Dose | Outcome Measure | Result | Reference |

| Rat | Carrageenan-induced Paw Edema | 100 ng/paw | Paw Volume | Significant reduction | [7] |

| Rat | Adjuvant-induced Arthritis | 300 ng/i.p. | Mechanical Hyperalgesia | Significant inhibition for up to 6 hours | [7] |

| Mouse | Murine Air Pouch | 1 µ g/pouch | Neutrophil Infiltration | Significant reduction | [8] |

Table 3: Levels of this compound in Human Samples

| Sample Type | Condition | This compound Concentration (mean ± SD) | Reference |

| Plasma | Healthy Volunteers | 162.32 ± 277.47 pmol/mL | [5][9][10] |

| Synovial Fluid | Osteoarthritis Patients | Detectable levels | [11] |

Detailed Experimental Protocols

Lipid Mediator Extraction and Quantification by LC-MS/MS

This protocol is adapted for the analysis of this compound from biological samples.

Figure 4: Workflow for the extraction and analysis of this compound.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Deuterated internal standard (e.g., 17(S)-HDHA-d8)

-

Methanol (LC-MS grade)

-

Methyl formate

-

Hexane

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: To 1 mL of sample, add 10 µL of the internal standard solution.

-

Protein Precipitation: Add 2 volumes of ice-cold methanol, vortex, and centrifuge to pellet proteins.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with 5 mL of 15% methanol in water, followed by 5 mL of hexane.

-

Elute the lipid mediators with 5 mL of methyl formate.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of methanol/water (1:1, v/v).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% acetic acid (A) and acetonitrile/methanol (4:1, v/v) with 0.1% acetic acid (B).

-

Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound and its internal standard.

-

In Vitro Macrophage Culture and Stimulation

This protocol describes the culture of RAW 264.7 murine macrophages and their stimulation to assess the anti-inflammatory effects of this compound.

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[12][13][14][15]

-

Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.[12]

-

Treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response.[12]

-

Incubation: Incubate the cells for 24 hours.

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-10).

PPARγ Transactivation Assay

This is a cell-based reporter assay to measure the activation of PPARγ by this compound.

Materials:

-

HEK293T or other suitable cell line

-

Expression plasmid for a Gal4 DNA-binding domain-PPARγ ligand-binding domain fusion protein (pBIND-PPARγ)

-

Reporter plasmid containing a Gal4 response element driving a luciferase gene (pGRE-Luc)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the pBIND-PPARγ and pGRE-Luc plasmids using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubation: Incubate for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol. An increase in luciferase activity indicates PPARγ transactivation.[16][17][18]

NF-κB Reporter Assay

This assay measures the inhibition of NF-κB activation by this compound.

Materials:

-

Cell line stably or transiently transfected with an NF-κB-driven luciferase reporter construct

-

LPS or TNF-α as an NF-κB activator

-

This compound

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

-

Incubation: Incubate for 6-24 hours.

-

Luciferase Assay: Measure luciferase activity. A decrease in luciferase signal in the presence of this compound indicates inhibition of NF-κB activation.[7][19][20][21][22]

Conclusion

This compound is a pivotal specialized pro-resolving mediator with significant therapeutic potential. Its discovery has deepened our understanding of the active processes governing the resolution of inflammation. As a dual-action molecule that can activate PPARγ and inhibit NF-κB signaling, this compound represents a promising candidate for the development of novel anti-inflammatory and analgesic therapies. The experimental protocols and quantitative data compiled in this guide provide a solid foundation for further research into the biological functions and therapeutic applications of this important lipid mediator. Further investigation into its specific receptor interactions and downstream signaling events will undoubtedly unveil new avenues for therapeutic intervention in a wide range of inflammatory diseases.

References

- 1. Endogenous pro-resolving and anti-inflammatory lipid mediators: a new pharmacologic genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biogenic Synthesis, Purification, and Chemical Characterization of Anti-inflammatory Resolvins Derived from Docosapentaenoic Acid (DPAn-6) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Association of the resolvin precursor this compound, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Models of inflammation: carrageenan air pouch [scholarworks.indianapolis.iu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Association of the resolvin precursor this compound, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acids and Oxylipins in Osteoarthritis and Rheumatoid Arthritis—a Complex Field with Significant Potential for Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell culture of RAW264.7 cells [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. protocols.io [protocols.io]

- 16. Transactivation by Retinoid X Receptor–Peroxisome Proliferator-Activated Receptor γ (PPARγ) Heterodimers: Intermolecular Synergy Requires Only the PPARγ Hormone-Dependent Activation Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. resources.amsbio.com [resources.amsbio.com]

The Role of 17-HDHA in B Cell Differentiation and Antibody Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators derived from polyunsaturated fatty acids that play a crucial role in the active resolution of inflammation. 17-hydroxydocosahexaenoic acid (17-HDHA) is a key intermediate in the biosynthesis of the D-series resolvins. Emerging evidence highlights a significant role for this compound in modulating adaptive immune responses, particularly in promoting B cell differentiation into antibody-secreting plasma cells. This technical guide provides an in-depth overview of the current understanding of this compound's function in B cell biology, presenting key quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.

Data Presentation: The Quantitative Impact of this compound on B Cell Function

The following tables summarize the key quantitative effects of this compound on human and murine B cell differentiation and antibody production as reported in peer-reviewed literature.

Table 1: Effect of this compound on Antibody Production by Activated Human B Cells

| Treatment | IgM Production (ng/mL) | IgG Production (ng/mL) | Fold Increase vs. Control (IgM) | Fold Increase vs. Control (IgG) |

| Control (Vehicle) | ~1500 | ~200 | - | - |

| This compound (100 nM) | ~4000 | ~600 | ~2.7 | ~3.0 |

| Data is approximated from graphical representations in cited literature. |

Table 2: Effect of this compound on the Frequency of Antibody-Secreting Cells (Human B Cells)

| Treatment | IgM Spot Forming Cells / 10^4 cells | IgG Spot Forming Cells / 10^4 cells |

| Control (Vehicle) | ~100 | ~25 |

| This compound (100 nM) | ~250 | ~75 |

| Data is approximated from graphical representations in cited literature. |

Table 3: this compound-Mediated Changes in B Cell Phenotype and Transcription Factor Expression (Human B Cells)

| Marker/Transcription Factor | Condition | Expression Level (Fold Change vs. Control) |

| CD27+CD38+ Cells | This compound (100 nM) | ~2-fold increase |

| Blimp-1 mRNA | This compound (100 nM) | ~3-fold increase at day 5 |

| Xbp-1 mRNA | This compound (100 nM) | ~2-fold increase at day 5 |

| Pax-5 mRNA | This compound (100 nM) | ~0.5-fold decrease at day 5 |

| Data is approximated from graphical representations in cited literature. |

Signaling Pathways

This compound is a precursor to D-series resolvins and is thought to exert its effects on B cells through specific G-protein coupled receptors (GPCRs), such as GPR32.[1] The binding of this compound to its receptor on activated B cells initiates a signaling cascade that culminates in the modulation of key transcription factors governing plasma cell differentiation.

References

17-HDHA as a Precursor to D-Series Resolvins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17-hydroxydocosahexaenoic acid (17-HDHA) as the central precursor in the biosynthesis of D-series resolvins. It is designed to serve as a core resource for researchers and professionals involved in the study of inflammation resolution and the development of novel therapeutics. This document details the enzymatic pathways, experimental methodologies for analysis and functional characterization, and the signaling cascades initiated by these potent specialized pro-resolving mediators (SPMs).

Introduction to this compound and D-Series Resolvins

The resolution of inflammation is an active, programmed process orchestrated by a superfamily of lipid mediators, among which the D-series resolvins play a pivotal role. These molecules are endogenously synthesized from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). The initial and rate-limiting step in the biosynthesis of D-series resolvins is the conversion of DHA to this compound. This intermediate is then further metabolized through distinct enzymatic pathways to generate a family of six D-series resolvins (RvD1-RvD6), each with unique structures and biological functions aimed at resolving inflammation and promoting tissue healing.[1][2] this compound itself is also considered a marker for the activation of the pro-resolving cascade.[2]

Biosynthesis of D-Series Resolvins from this compound

The generation of D-series resolvins from this compound is a multi-step enzymatic process primarily involving lipoxygenase (LOX) enzymes. The stereochemistry of the initial 17-hydroxyl group, predominantly the 17S configuration in biological systems, dictates the subsequent resolvin profile.[2]

Formation of 17S-HDHA from DHA

The biosynthesis is initiated by the action of 15-lipoxygenase (15-LOX) on DHA, which introduces a hydroperoxy group at the 17th carbon position to form 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[2] This unstable intermediate is then rapidly reduced by peroxidases to the more stable 17S-HDHA.[1] In the presence of aspirin-acetylated cyclooxygenase-2 (COX-2), the 17R epimer, 17R-HDHA, is formed, leading to the generation of aspirin-triggered (AT) D-series resolvins.

Figure 1: Initial step in D-series resolvin biosynthesis.

Conversion of 17S-HDHA to Resolvins D1, D2, and D5

Following the formation of 17S-HDHA, the enzyme 5-lipoxygenase (5-LOX) plays a crucial role in the synthesis of RvD1, RvD2, and RvD5. 5-LOX introduces a second hydroperoxy group at the C7 position of 17S-HDHA, leading to a 7,17-diHDHA intermediate. This is followed by the formation of a 7,8-epoxide intermediate, which is then enzymatically hydrolyzed to yield RvD1 and RvD2.[2] RvD5 is formed through a pathway involving a 7-hydroperoxy-17S-HDHA intermediate.

Conversion of 17S-HDHA to Resolvins D3, D4, and D6

The biosynthesis of RvD3, RvD4, and RvD6 also proceeds from 17S-HDHA via the action of 5-LOX. However, in this branch of the pathway, 5-LOX introduces a hydroperoxy group at the C4 position. This leads to the formation of a 4,5-epoxide intermediate, which is subsequently hydrolyzed to produce RvD3 and RvD4. RvD6 is generated from a 4-hydroperoxy-17S-HDHA intermediate.

Figure 2: Divergent pathways from 17S-HDHA to D-series resolvins.

Quantitative Data on D-Series Resolvins

The biological potency of D-series resolvins is a critical aspect of their function. The following tables summarize available quantitative data on their effective concentrations in various functional assays. It is important to note that direct quantitative data on the conversion yield of this compound to each resolvin and specific enzyme kinetic parameters are areas of ongoing research.

| Resolvin | Assay | Cell Type | EC50/IC50 | Reference |

| RvD1 | Inhibition of Neutrophil Migration | Human Neutrophils | ~1-10 nM | [3] |

| Enhancement of Macrophage Phagocytosis | Murine Macrophages | ~10 nM | [4] | |

| Inhibition of VSMC Proliferation | Human VSMCs | ~0.1-1 nM | [3] | |

| RvD2 | Inhibition of Neutrophil Migration | Human Neutrophils | ~1-10 nM | |

| Enhancement of Macrophage Phagocytosis | Murine Macrophages | ~1 nM | ||

| Inhibition of VSMC Proliferation | Human VSMCs | ~0.1-1 nM | [3] | |

| RvD3 | Inhibition of Neutrophil Transmigration | Human Neutrophils | Reduces at 10⁻¹¹ M | [5] |

| RvD5 | Enhancement of Macrophage Phagocytosis | Human Macrophages | 10 nM | [6] |

| Inhibition of IL-6 and CCL5 Production | THP-1 Cells | 20-40 µM | [7][8] |

Table 1: Bioactivity of D-Series Resolvins

| Parameter | 15-LOX (Soybean) with DHA | 5-LOX (Human) with Arachidonic Acid |

| Km | 13.7 ± 2.9 µM | - |

| Vmax | 6.5 ± 0.3 µmol/min/mg | - |

| kcat | - | - |

| kcat/Km | 0.47 µM⁻¹min⁻¹ | - |

Table 2: Enzyme Kinetic Parameters. Note: Specific kinetic data for the conversion of this compound by human lipoxygenases is limited. Data for related substrates is provided for context.[9][10][11]

Experimental Protocols

Quantification of this compound and D-Series Resolvins by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and D-series resolvins in biological matrices. Optimization will be required based on the specific sample type and instrumentation.

Sample Preparation (Solid Phase Extraction - SPE)

-

To 500 µL of plasma or other biological fluid, add an internal standard (e.g., d8-5S-HETE, d4-LTB4).

-

Add 2 volumes of cold methanol to precipitate proteins.

-

Centrifuge at 1500 x g for 10 minutes at 4°C.

-

Collect the supernatant and dilute with water to a final methanol concentration of <5%.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water followed by hexane to remove non-polar lipids.

-

Elute the analytes with methyl formate or ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.[12]

LC-MS/MS Analysis

-

Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is typically used.[13]

-

Mobile Phase A: Water with 0.1% acetic acid.[13]

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.[13]

-

Gradient: A linear gradient from ~30% B to 100% B over 20-30 minutes is a common starting point.[13]

-

Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM). Specific parent and fragment ion transitions for each analyte and internal standard must be optimized.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-series resolvin attenuates vascular smooth muscle cell activation and neointimal hyperplasia following vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvin D1 promotes the targeting and clearance of necroptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pro-Resolving Ligands Orchestrate Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biogenic Synthesis, Purification, and Chemical Characterization of Anti-inflammatory Resolvins Derived from Docosapentaenoic Acid (DPAn-6) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic investigation of human 5-lipoxygenase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conversion of human 5-lipoxygenase to a 15-lipoxygenase by a point mutation to mimic phosphorylation at Serine-663 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RAW 264.7 cell phagocytosis assay [protocols.io]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Endogenous Production of 17-HDHA in Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is intrinsically linked to a state of chronic, low-grade inflammation within adipose tissue, a critical factor in the pathogenesis of insulin resistance and type 2 diabetes. This inflammatory milieu is characterized by the infiltration and activation of pro-inflammatory immune cells, particularly M1 macrophages. Emerging evidence highlights the crucial role of specialized pro-resolving mediators (SPMs) in the active resolution of inflammation. 17-hydroxy-docosahexaenoic acid (17-HDHA) is a key intermediate in the biosynthesis of D-series resolvins and protectins, potent SPMs derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This technical guide provides an in-depth overview of the endogenous production of this compound in adipose tissue, its role in regulating inflammation and insulin sensitivity, and detailed methodologies for its study.

Biosynthesis of this compound in Adipose Tissue

The primary pathway for the endogenous production of this compound in murine adipose tissue involves the enzymatic action of 12/15-lipoxygenase (12/15-LOX) on DHA.[1] This process is a critical step in the generation of a cascade of pro-resolving lipid mediators.

The stereochemistry of this compound is crucial for its biological activity. The main naturally occurring stereoisomer in adipose tissue is 17S-HDHA.[1] However, under conditions of inflammation where cyclooxygenase-2 (COX-2) is acetylated by aspirin, the 17R-HDHA epimer can be produced.

A simplified overview of the biosynthetic pathway is as follows:

-

Release of DHA: Pro-inflammatory stimuli can lead to the release of DHA from the cell membrane phospholipids.

-

Oxygenation by 12/15-LOX: The enzyme 12/15-LOX catalyzes the insertion of molecular oxygen into DHA to form 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).

-

Conversion to 17S-HDHA: 17S-HpDHA is then rapidly converted to the more stable 17S-HDHA.

-

Further Metabolism: 17S-HDHA serves as a substrate for other enzymes, such as 5-lipoxygenase (5-LOX), to produce downstream SPMs like resolvin D1 (RvD1) and protectin D1 (PD1).[1]

Regulation of this compound Production in Obesity

A key finding in the study of adipose tissue inflammation is the dysregulation of this compound production in obesity. Both genetic and diet-induced obesity models have demonstrated a significant reduction in the levels of this compound in adipose tissue.[2][3] This impairment is linked to a decrease in the expression of the essential enzyme 12/15-LOX. The reduction in this compound levels contributes to a pro-inflammatory state by diminishing the capacity for the resolution of inflammation. Conversely, dietary supplementation with omega-3 fatty acids, particularly DHA and eicosapentaenoic acid (EPA), can restore the endogenous biosynthesis of this compound and other SPMs, thereby attenuating adipose tissue inflammation and improving insulin sensitivity.[2][3]

Quantitative Data on this compound in Adipose Tissue

The following tables summarize quantitative data from studies on this compound in murine adipose tissue, primarily based on the findings of Neuhofer et al. (2013) in the journal Diabetes.

Table 1: this compound Levels in Gonadal Adipose Tissue of Lean vs. Obese Mice

| Mouse Model | Condition | This compound Concentration (ng/g tissue) |

| Genetic Obesity | Lean (db/+) | ~12.5 |

| Obese (db/db) | ~5.0 | |

| Diet-Induced Obesity | Lean (Low-Fat Diet) | ~10.0 |

| Obese (High-Fat Diet) | ~4.0 | |

| Indicates a statistically significant decrease compared to the lean control group. |

Table 2: Effect of this compound Treatment on Inflammatory Gene Expression in Adipose Tissue of Diet-Induced Obese Mice

| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Vehicle) |

| MCP-1 (Ccl2) | Vehicle | 1.0 |

| This compound | ~0.5 | |

| TNF-α (Tnf) | Vehicle | 1.0 |

| This compound | ~0.6 | |

| IL-6 (Il6) | Vehicle | 1.0 |

| This compound | ~0.4 | |

| Adiponectin (Adipoq) | Vehicle | 1.0 |

| This compound | ~1.8 | |

| Indicates a statistically significant change compared to the vehicle-treated obese group. |

Table 3: Correlation between this compound Levels and Inflammatory Markers in Adipose Tissue of Obese Mice

| Inflammatory Marker (mRNA) | Correlation Coefficient (ρ) with this compound | P-value |

| TNF-α (Tnf) | -0.88 | 0.002 |

| F4/80 (Emr1) | -0.87 | 0.002 |

| IL-6 (Il6) | -0.73 | 0.026 |

| Adiponectin (Adipoq) | 0.63 | 0.067 |

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound in Adipose Tissue

This compound exerts its anti-inflammatory and insulin-sensitizing effects through multiple signaling pathways. A primary mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB.[1] Additionally, 17S-HDHA can act as an agonist for the nuclear receptor PPARγ, a master regulator of adipogenesis and insulin sensitivity.

Caption: Signaling pathway of this compound in adipose tissue.

Experimental Workflow for Studying this compound

A typical experimental workflow to investigate the role of this compound in adipose tissue involves several key stages, from animal models to molecular analysis.

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Quantification of this compound in Adipose Tissue by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized based on the instrumentation available.

a. Lipid Extraction from Adipose Tissue:

-

Homogenize ~100 mg of frozen adipose tissue in methanol containing an internal standard (e.g., d8-17-HDHA).

-

Perform a solid-phase extraction (SPE) using C18 columns to separate the lipid mediators.

-

Elute the lipids with methyl formate.

-

Dry the eluate under a stream of nitrogen and reconstitute in a methanol/water solution for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase: Employ a binary gradient with mobile phase A consisting of water with 0.01% acetic acid and mobile phase B consisting of acetonitrile/methanol (4:1, v/v).

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The specific MRM transition for this compound is m/z 343.3 > 245.2.[1]

-

Quantification: Generate a standard curve using authentic this compound and calculate the concentration in the tissue samples relative to the internal standard.

Analysis of Adipose Tissue Macrophage Polarization by Flow Cytometry

a. Isolation of the Stromal Vascular Fraction (SVF):

-

Mince fresh adipose tissue and digest with collagenase type II at 37°C with shaking.

-

Neutralize the collagenase with DMEM containing 10% FBS.

-

Filter the cell suspension through a 100-µm cell strainer to remove undigested tissue.

-

Centrifuge to pellet the SVF cells and lyse red blood cells using an ACK lysis buffer.

-

Wash the SVF cells with PBS containing 2% FBS.

b. Staining and Flow Cytometry:

-

Block Fc receptors with an anti-CD16/CD32 antibody.

-

Stain the cells with a cocktail of fluorescently labeled antibodies. A common panel for murine adipose tissue macrophages includes:

-

F4/80 (pan-macrophage marker)

-

CD11b (myeloid marker)

-

CD11c (M1 macrophage marker)

-

CD206 (M2 macrophage marker)

-

-

Acquire the data on a flow cytometer.

-

Gate on the live, single-cell population, then on F4/80+CD11b+ cells to identify macrophages. Within this population, quantify the percentage of CD11c+ (M1) and CD206+ (M2) cells.

In Vitro Adipocyte Differentiation and Treatment